

# PFK-158 as a Potential Antibacterial Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Antibacterial agent 158 |           |
| Cat. No.:            | B12377541               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

PFK-158, a well-characterized inhibitor of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), has emerged as a compound of interest beyond its initial development for oncology. This technical guide provides an in-depth overview of the current understanding of PFK-158 and its derivatives as potential antibacterial agents. While PFK-158 exhibits limited intrinsic activity against Gram-negative bacteria, it demonstrates a potent synergistic effect with polymyxin antibiotics, such as colistin, against multidrugresistant strains. Furthermore, novel derivatives of PFK-158 have shown promising standalone activity against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). This document details the available quantitative data, outlines key experimental protocols for its evaluation, and visualizes the proposed mechanisms and workflows, offering a comprehensive resource for the scientific community.

#### Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drug candidates. PFK-158, initially investigated for its ability to modulate cellular metabolism in cancer, has shown unexpected potential in the fight against bacterial infections. Its primary anticancer mechanism involves the inhibition of PFKFB3, leading to reduced glucose uptake and ATP production in tumor cells.[1][2][3]



However, its antibacterial properties appear to stem from a different mechanism of action, highlighting its potential as a versatile scaffold for the development of new anti-infective agents.

This guide summarizes the antibacterial profile of PFK-158, focusing on its synergistic activity and the enhanced potency of its derivatives.

### **Quantitative Antibacterial Activity**

The antibacterial efficacy of PFK-158 has been evaluated both as a standalone agent and in combination with other antibiotics. Its derivatives have also been synthesized and assessed for their intrinsic antibacterial properties.

# Intrinsic and Synergistic Activity of PFK-158 Against Gram-Negative Bacteria

PFK-158 has demonstrated poor intrinsic activity when used alone against a panel of colistin-resistant Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) of 512 μg/mL. However, when combined with colistin, PFK-158 exhibits a significant synergistic effect, drastically reducing the MIC of colistin required to inhibit bacterial growth. The Fractional Inhibitory Concentration Index (FICI), a measure of synergy, was consistently below 0.5 for these combinations, indicating a strong synergistic relationship.



| Bacterial<br>Species | Strain Type                                    | Colistin MIC<br>Alone<br>(µg/mL) | Colistin MIC<br>with PFK-<br>158 (µg/mL) | Fold<br>Reduction<br>in Colistin<br>MIC | FICI |
|----------------------|------------------------------------------------|----------------------------------|------------------------------------------|-----------------------------------------|------|
| P. aeruginosa        | Colistin-<br>Resistant                         | >2                               | Varies                                   | 4 to 32-fold                            | <0.5 |
| A. baumannii         | Colistin-<br>Resistant                         | >2                               | Varies                                   | 4 to 32-fold                            | <0.5 |
| E. coli              | Colistin- Resistant (including mcr-1 positive) | >2                               | ≤2                                       | up to 128-fold                          | <0.5 |
| K.<br>pneumoniae     | Colistin-<br>Resistant                         | >2                               | ≤2                                       | up to 128-fold                          | <0.5 |
| E. cloacae           | High-Level<br>Colistin-<br>Resistant<br>(HLCR) | >2                               | ≤2                                       | at least 128-<br>fold                   | <0.5 |

Table 1: Synergistic activity of PFK-158 in combination with collistin against various Gramnegative bacteria.

# Antibacterial Activity of PFK-158 Derivatives Against Gram-Positive Bacteria

A series of PFK-158 derivatives have been synthesized and evaluated for their antibacterial activity. Notably, compounds designated as A1, A3, A14, A15, and B6 have shown potent effects against both drug-sensitive and resistant Gram-positive bacteria.[4] These derivatives were found to be 2 to 8 times more potent than levofloxacin against Methicillin-resistant Staphylococcus epidermidis (MRSE).[4] Based on the reported MIC90 of levofloxacin against MRSE (8.0  $\mu$ g/mL), the estimated MIC range for these derivatives is 1-4  $\mu$ g/mL.[5]



| Compound             | Target Organism | Potency vs.<br>Levofloxacin | Estimated MIC<br>Range (µg/mL) |
|----------------------|-----------------|-----------------------------|--------------------------------|
| A1, A3, A14, A15, B6 | MRSE            | 2 to 8-fold more potent     | 1 - 4                          |

Table 2: Potency and estimated MIC range of PFK-158 derivatives against MRSE.

## **Proposed Mechanism of Antibacterial Action**

While the anticancer activity of PFK-158 is linked to the inhibition of glycolysis, its antibacterial mechanism, particularly its synergy with polymyxins, is thought to involve the disruption of the bacterial cell membrane.

#### **Synergistic Action with Polymyxins**

The strong synergistic effect with colistin, an antibiotic known to disrupt the bacterial outer membrane, suggests that PFK-158 may permeabilize this barrier, allowing for increased entry and efficacy of colistin. This proposed mechanism is distinct from its role as a PFKFB3 inhibitor in mammalian cells.



Click to download full resolution via product page

Caption: Proposed synergistic mechanism of PFK-158 and Colistin.

## **In Vivo Efficacy**

The antibacterial potential of PFK-158 in combination with colistin has been demonstrated in a murine model of systemic infection. In this model, intravenous administration of colistin combined with 15 mg/kg of PFK-158 resulted in a significant increase in the survival rates of infected mice by 30% to 60% compared to colistin monotherapy.



### **Selectivity and Preclinical Safety**

For its primary indication as an anticancer agent, PFK-158 has undergone IND-enabling safety and toxicity studies, which have shown it to be well-tolerated in rats and dogs. While specific cytotoxicity data against mammalian cell lines to formally calculate an antibacterial selectivity index (IC50 on mammalian cells / MIC against bacteria) is not yet publicly available, its tolerability in preclinical animal models is a positive indicator.

## **Experimental Protocols**

The following sections detail the standard methodologies for evaluating the antibacterial properties of compounds like PFK-158.

#### **Minimum Inhibitory Concentration (MIC) Determination**

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.



Click to download full resolution via product page

Caption: Workflow for MIC determination by broth microdilution.



#### **Checkerboard Assay for Synergy Testing**

This assay is used to evaluate the interaction between two antimicrobial agents.



Click to download full resolution via product page

Caption: Workflow for the checkerboard synergy assay.

#### **Time-Kill Assay**

This dynamic assay assesses the rate of bacterial killing over time.





Click to download full resolution via product page

Caption: Workflow for the time-kill assay.

### **Outer Membrane Permeability Assay (NPN Uptake)**

This assay can be used to investigate if a compound disrupts the bacterial outer membrane.





Click to download full resolution via product page

Caption: Workflow for the NPN outer membrane permeability assay.

#### **Conclusion and Future Directions**

PFK-158 represents a promising scaffold for the development of novel antibacterial agents. While its intrinsic activity against Gram-negative bacteria is limited, its potent synergistic effects with polymyxins warrant further investigation as a potential combination therapy for treating infections caused by multidrug-resistant pathogens. The significant standalone activity of its derivatives against resistant Gram-positive bacteria opens another avenue for drug development.

#### Future research should focus on:

- Definitive Mechanism of Action Studies: Elucidating the precise molecular interactions of PFK-158 with the bacterial cell envelope.
- Optimization of Derivatives: Synthesizing and screening more derivatives to enhance potency against a broader spectrum of bacteria and to improve pharmacokinetic and safety



profiles.

- In Vivo Efficacy Studies: Conducting further animal studies to evaluate the efficacy of PFK-158 and its derivatives in various infection models.
- Cytotoxicity and Selectivity Profiling: Generating comprehensive data on the cytotoxicity of these compounds against various mammalian cell lines to establish a clear selectivity index.

The repurposing of compounds like PFK-158 offers a valuable strategy in the ongoing battle against antimicrobial resistance, and the findings summarized in this guide provide a solid foundation for continued research and development in this area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic targeting of PFKFB3 with a novel glycolytic inhibitor PFK158 promotes lipophagy and chemosensitivity in gynecologic cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial evaluation of PFK-158 derivatives as potent agents against drug-resistant bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Susceptibilities of Methicillin-Susceptible and Resistant Staphylococci to Traditional Antibiotics Compared to a Novel Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PFK-158 as a Potential Antibacterial Compound: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377541#pfk-158-as-a-potential-antibacterial-compound]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com